N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide
Description
N-{[3-(2H-1,3-Benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide is a synthetic oxazolidinone derivative designed to address antimicrobial resistance. Its structure integrates a 1,3-benzodioxole moiety at the 3-position of the oxazolidinone ring and a 2,4-difluorobenzamide substituent at the 5-methyl position. This compound belongs to the oxazolidinone class, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex . The benzodioxole group may enhance lipophilicity and membrane penetration, while the difluorobenzamide substituent could improve target affinity and metabolic stability compared to earlier oxazolidinones like linezolid .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O5/c19-10-1-3-13(14(20)5-10)17(23)21-7-12-8-22(18(24)27-12)11-2-4-15-16(6-11)26-9-25-15/h1-6,12H,7-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPAXYKLBQWLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound, often using a dehydrating agent like thionyl chloride to form the oxazolidinone ring.
Coupling Reactions: The benzodioxole and oxazolidinone intermediates are then coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.
Introduction of the Difluorobenzamide Group: The final step involves the acylation of the coupled intermediate with 2,4-difluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially converting it to an amino alcohol under hydrogenation conditions with catalysts like palladium on carbon.
Substitution: The difluorobenzamide group can participate in nucleophilic aromatic substitution reactions, especially at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Carboxylic acids or quinones derived from the benzodioxole moiety.
Reduction Products: Amino alcohols from the reduction of the oxazolidinone ring.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological systems, including its potential as an anti-inflammatory or antimicrobial agent.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenases (COX) or other enzymes involved in inflammatory pathways.
Cell Cycle Arrest: It can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
Signal Transduction Pathways: The compound may modulate various signaling pathways, affecting cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Compounds
Structural Comparison
The compound’s structural uniqueness lies in its substituents:
- 1,3-Benzodioxole group: Unlike linezolid (which has a morpholine ring) or tedizolid (a trifluoromethyl oxazolidinone), this moiety may confer resistance to enzymatic degradation while maintaining activity against Gram-positive pathogens .
- 2,4-Difluorobenzamide: Fluorination at the benzamide position is rare in clinical oxazolidinones but is hypothesized to enhance binding to ribosomal targets, as seen in experimental derivatives like RWJ-416457 (which features a pyrrolopyrazole group) .
Table 1: Structural Features of Key Oxazolidinones
Antimicrobial Activity and Resistance Profile
- Linezolid : Active against vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), but lacks Gram-negative coverage. Resistance arises via ribosomal mutations (e.g., G2576T in 23S rRNA) .
- Radezolid (RAD): Second-generation oxazolidinone with improved activity against linezolid-resistant staphylococci and some Gram-negatives (e.g., Haemophilus influenzae), attributed to its triazole-linked boronic acid group .
Table 2: Mechanistic and Resistance Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
